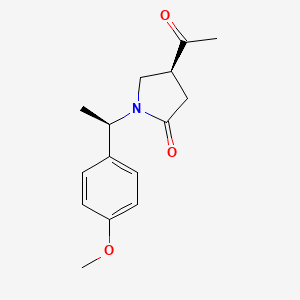
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that contains both a piperazine and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazin-2-one derivatives .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of high-throughput techniques such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .
化学反応の分析
Types of Reactions: 4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both the piperazine and pyridine rings, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives .
科学的研究の応用
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with different biological targets, making it a valuable tool in drug discovery .
In biology, the compound is used to study enzyme inhibition and receptor binding. It has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of diabetes . Additionally, its ability to bind to specific receptors makes it useful in the study of signal transduction pathways .
In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it an ideal candidate for various chemical processes .
作用機序
The mechanism of action of 4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For example, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels .
The compound’s interaction with receptors and enzymes is mediated by its unique structure, which allows it to form specific interactions with target molecules. These interactions can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one can be compared to other piperazine and pyridine derivatives. Similar compounds include 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine, which also exhibit a range of biological activities .
特性
分子式 |
C11H16N4O |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
4-[3-(aminomethyl)-4-methylpyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C11H16N4O/c1-8-2-3-14-11(9(8)6-12)15-5-4-13-10(16)7-15/h2-3H,4-7,12H2,1H3,(H,13,16) |
InChIキー |
PHCUAKQCTMMCJC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)N2CCNC(=O)C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11779163.png)
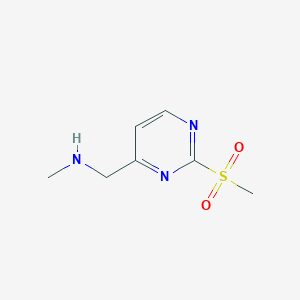
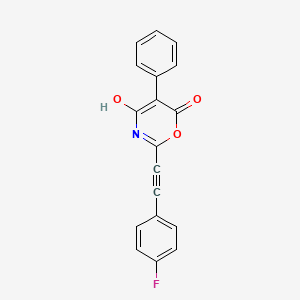

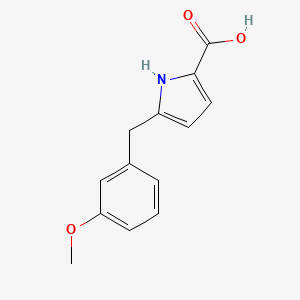
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)
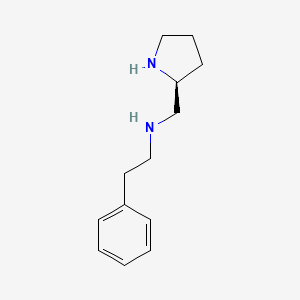


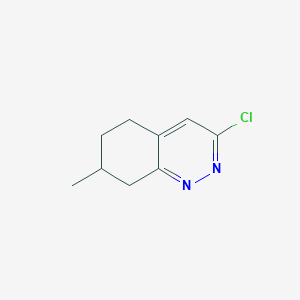

![3-Amino-4-phenyl-N-(o-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779220.png)
![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)
